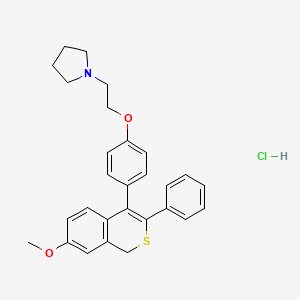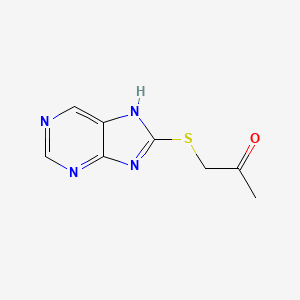
1-(7h-Purin-8-ylsulfanyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7H-Purin-8-ylsulfanyl)propan-2-one is an organic compound that features a purine ring system attached to a propanone moiety via a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7H-Purin-8-ylsulfanyl)propan-2-one typically involves the reaction of a purine derivative with a thiol compound under specific conditions. One common method is the nucleophilic substitution reaction where the purine derivative is reacted with 2-chloropropanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
1-(7H-Purin-8-ylsulfanyl)propan-2-one can undergo various chemical reactions including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Derivatives with different substituents on the sulfur atom.
Aplicaciones Científicas De Investigación
1-(7H-Purin-8-ylsulfanyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. It can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(7H-Purin-8-ylsulfanyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The purine ring system can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes and receptors. This binding can inhibit or modulate the activity of these proteins, leading to various biological effects. The sulfur atom and the propanone moiety can also participate in additional interactions, enhancing the compound’s overall activity.
Comparación Con Compuestos Similares
1-(7H-Purin-8-ylsulfanyl)propan-2-one can be compared with other purine derivatives and sulfur-containing compounds:
Similar Compounds: 1-(7H-Purin-6-ylsulfanyl)propan-2-one, 1-(7H-Purin-8-ylsulfanyl)ethan-2-one.
Uniqueness: The presence of both the purine ring and the propanone moiety linked via a sulfur atom makes this compound unique. This structure allows for a combination of properties from both the purine and the sulfur-containing functional groups, leading to distinct chemical and biological activities.
Propiedades
Número CAS |
38801-60-4 |
|---|---|
Fórmula molecular |
C8H8N4OS |
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
1-(7H-purin-8-ylsulfanyl)propan-2-one |
InChI |
InChI=1S/C8H8N4OS/c1-5(13)3-14-8-11-6-2-9-4-10-7(6)12-8/h2,4H,3H2,1H3,(H,9,10,11,12) |
Clave InChI |
YUJKMBNRFIYNBD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CSC1=NC2=NC=NC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


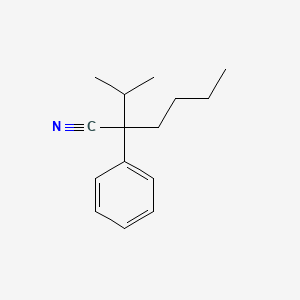

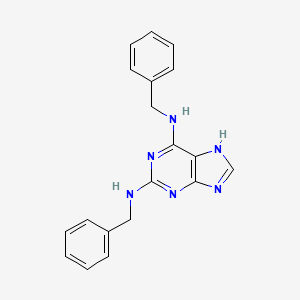
![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)

![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
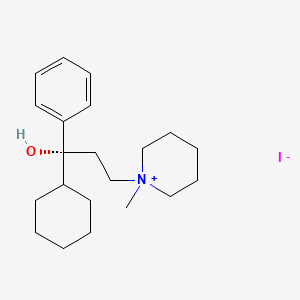
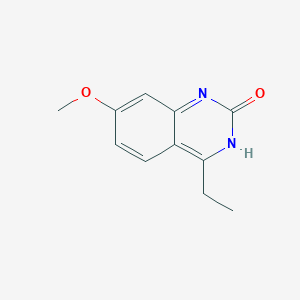
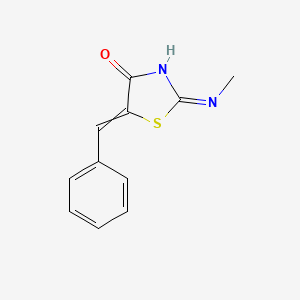
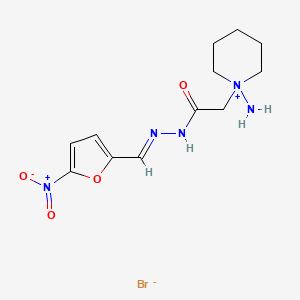

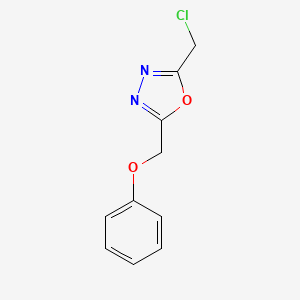
![(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine](/img/structure/B14675863.png)
